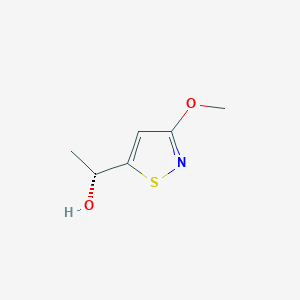

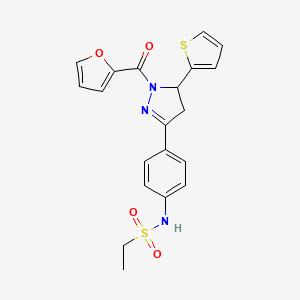

(1R)-1-(3-Methoxy-1,2-thiazol-5-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R)-1-(3-Methoxy-1,2-thiazol-5-yl)ethanol, also known as MTZE, is a chemical compound that has recently gained attention in scientific research. It belongs to the thiazole family of compounds and is used in various biochemical and physiological experiments. In

Aplicaciones Científicas De Investigación

Catalytic Applications

- Catalysis in Alcohol and Hydrocarbon Oxidation : A study by Ghorbanloo and Alamooti (2017) focused on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y. This material demonstrated significant catalytic properties for the oxidation of primary alcohols and hydrocarbons, using TBHP as an oxidant. The study highlights the role of encapsulation in enhancing the catalytic behavior of the heterogeneous catalyst.

Pharmaceutical and Biological Activity

- Antihypertensive and Cardiotropic Drug Discovery : In research conducted by Drapak et al. (2019), 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives were synthesized and tested for potential antihypertensive and cardiotropic properties. The study utilized docking studies and pharmacological evaluations to identify promising compounds for further development.

Supramolecular Chemistry

- Gelation Behavior Analysis : Yadav and Ballabh (2020) Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. This study aimed to understand the role of methyl functionality and multiple non-covalent interactions in the gelation process, contributing valuable insights to the field of crystal engineering.

Antimicrobial and Antitubercular Activity

- Anti-Bacterial and Anti-Tubercular Agents : Prasad and Nayak (2016) Prasad and Nayak (2016) reported the synthesis of novel thiazoles derivatives containing methoxy-napthyl moiety. Some of these compounds showed moderate anti-tuberculosis activities and excellent antibacterial activity, highlighting their potential as bioactive agents.

Material Science and Chemistry

- Electrochemistry and Metal Cation Interactions : Caram, Mirífico, and Vasini (1994) Caram, Mirífico, and Vasini (1994) explored the electrochemistry of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide derivatives in ethanol-acetonitrile solutions. Their research provided insights into the interactions of these compounds with metal cations, contributing to the understanding of molecular aggregation and complex formation in solvent mixtures.

Propiedades

IUPAC Name |

(1R)-1-(3-methoxy-1,2-thiazol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-4(8)5-3-6(9-2)7-10-5/h3-4,8H,1-2H3/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBAQBPNGZSTHD-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NS1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=NS1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

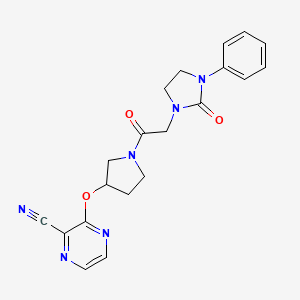

![N-(1,3-benzodioxol-5-ylmethyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2402804.png)

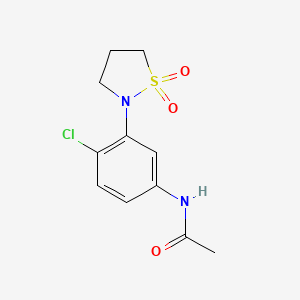

![(Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2402819.png)

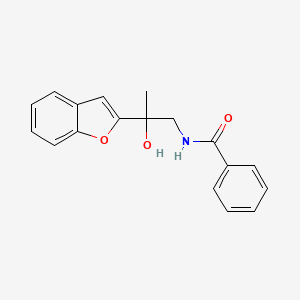

![3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2402822.png)

![1-(4-ethoxybenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2402825.png)